3-Hexyn-2-OL
Overview
Description
3-Hexyn-2-ol is a compound that is structurally related to various oligo(3-hexylthiophene)s and other hexynol derivatives. While the provided papers do not directly discuss 3-hexyn-2-ol, they do provide insights into similar compounds which can be used to infer some of the characteristics and behaviors that 3-hexyn-2-ol may exhibit.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a flavoring agent, was achieved starting from methyl 2-hydeoxy-3-butenoate and involved isomerization and self-condensation steps . Similarly, oligomers with hydroxyalkanoic acid side chains were synthesized using Noyori hydrogenation and coupling under specific conditions . These methods could potentially be adapted for the synthesis of 3-hexyn-2-ol.
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to 3-hexyn-2-ol have been studied using techniques like microwave spectroscopy and quantum chemistry . For instance, 4-hexyn-3-ol was found to have a low barrier to internal rotation, which could be indicative of the flexibility in the molecular structure of 3-hexyn-2-ol as well . Additionally, the conformational effects in 3-hexyn-1,6-diol due to intramolecular OH/π interactions suggest that 3-hexyn-2-ol may also exhibit specific conformations influenced by similar interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 3-hexyn-2-ol can be inferred from their behavior in various reactions. For example, oligo(3-hexylthiophene)s can undergo reversible conversions between different polymorphs, which may be relevant to the reactivity of 3-hexyn-2-ol in solid-state transformations . The synthesis of oligothiophenes and oligothienoquinonoids in head-to-head orientation also provides insights into the types of chemical reactions that 3-hexyn-2-ol might participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 3-hexyn-2-ol. Oligo(3-hexylthiophene)s exhibit different melting temperatures and crystallization rates for their polymorphs, which could be relevant to the thermal properties of 3-hexyn-2-ol . The solubility and water sorption characteristics of synthetic polysaccharides with hydroxyl groups in their repeating units may also provide insights into the solubility and hygroscopic properties of 3-hexyn-2-ol .
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Hexyn-2-ol and its isomers have been synthesized from sodium-acetylide in liquid ammonia, demonstrating the versatility in producing various alcohols with different configurations (Hatanaka, Hamada, & Ohno, 1961).
- The compound has been used in the resolution of racemic mixtures, showing its utility in chiral chemistry. For example, the resolution of 5-hexyn-3-ol was achieved by high-performance chromatography (Roy & Deslongchamps, 1985).
Molecular Spectroscopy
- The microwave spectrum of 4-hexyn-3-ol was recorded, offering insights into the conformational analysis of the molecule. This study is important for understanding the molecular structure and internal rotation dynamics (Eibl, Stahl, Kleiner, & Nguyen, 2018).
Catalysis and Organic Synthesis
- In organic synthesis, 3-hexyne has been shown to act as a spectator ligand in nickel-catalyzed reactions. This reveals its potential role in facilitating selective formation of complex organic compounds (Kimura, Tatsuyama, Kojima, & Tamaru, 2007).
- The compound has also been involved in studies of thermal and structural characteristics of organic materials, such as oligo(3-hexylthiophene)s, providing valuable information for materials science applications (Koch, Heeney, & Smith, 2013).
Aroma and Flavor Chemistry
- In the field of aroma and flavor chemistry, derivatives of 3-hexyn-2-ol have been identified as key aroma impact compounds in wines, underscoring their significance in food science and sensory analysis (Harsch, Benkwitz, Frost, Colonna-Ceccaldi, Gardner, & Salmon, 2013).
Atmospheric Chemistry
- The reactions of related compounds in the atmosphere, such as the study of hydroxyaldehyde products from hydroxyl radical reactions, provide insights into environmental chemistry and the impact of organic compounds in the air (Reisen, Aschmann, Atkinson, & Arey, 2003).
Biochemical Applications
- 3-Hexyn-2-ol derivatives have been explored in the field of nucleic acids research, demonstrating the potential for enhancing the stability of oligonucleotides, which is crucial in genetic research and therapy (Gamper, Reed, Cox, Virosco, Adams, Gall, Scholler, & Meyer, 1993).
Safety And Hazards
Future Directions
The current outlook of the 3-Hexyn-2-ol market is positive, and it is expected to witness significant growth in the coming years . The increasing demand for pharmaceuticals and agrochemicals, where 3-Hexyn-2-ol is extensively used, is one of the primary factors driving the growth of the market . Furthermore, the constant innovation in manufacturing processes and advancements in technology are likely to provide further growth opportunities for the market in the future .
properties
IUPAC Name |
hex-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMPHNVKBSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875614 | |
Record name | 3-HEXYN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexyn-2-OL | |
CAS RN |
109-50-2 | |
Record name | 3-Hexyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexyn-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexyn-2-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-HEXYN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.